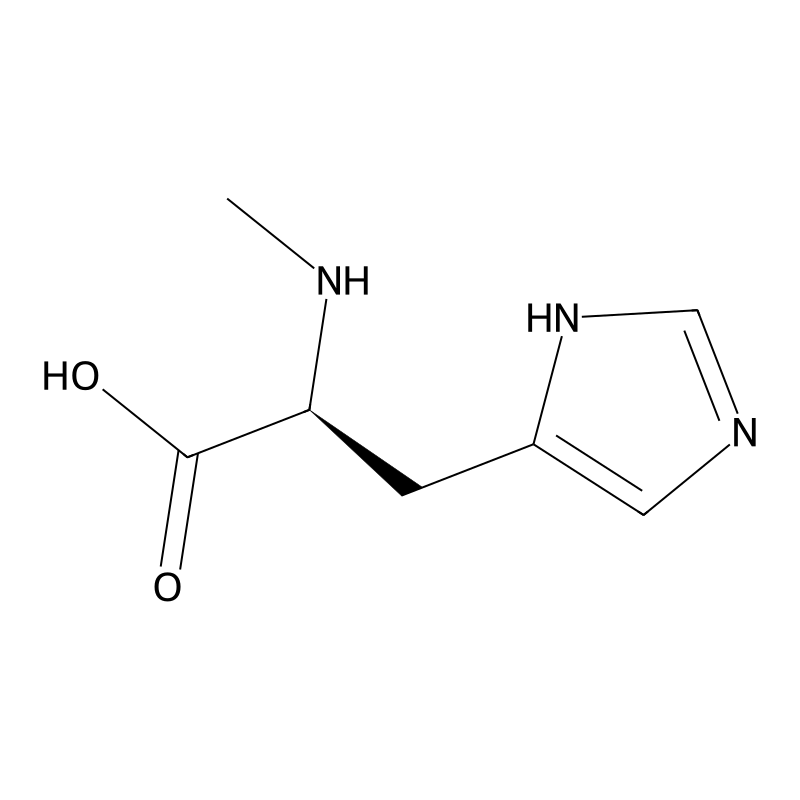

N-Methyl-L-histidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Histidine substituted in any position with one or more methyl groups.

N(α)-methyl-L-histidine (1-Methyl-L-histidine)

This form is a non-proteinogenic amino acid, meaning it is not one of the standard building blocks of proteins found in most organisms. However, it is a naturally occurring metabolite found in various sources including E. coli bacteria PubChem: and some plants like plums PubChem: . Research on 1-Methyl-L-histidine focuses on its presence as a biomarker in specific contexts and its potential physiological roles. For instance, studies have explored its presence in urine as a marker of muscle protein breakdown NCBI website: .

N(π)-methyl-L-histidine (3-Methyl-L-histidine)

This form is a minor constituent of some proteins and can also be produced as a metabolite. Research on N(π)-methyl-L-histidine investigates its role in protein function and protein-protein interactions due to its unique chemical properties EMBL-EBI: . However, it's important to note that N(π)-methyl-L-histidine is sometimes referred to as a misnomer, as the true position of the methyl group may be debated EMBL-EBI: .

N-Methyl-L-histidine is an amino acid derivative of histidine, characterized by the addition of a methyl group at the nitrogen atom of the imidazole ring. Its chemical formula is , and it has a molecular weight of approximately 169.18 g/mol. This compound exists in various forms, including zwitterionic states, depending on the pH of the environment. N-Methyl-L-histidine is part of a broader class of methylated amino acids known as methylamino acids, which are formed through post-translational modifications of proteins .

Biologically, N-Methyl-L-histidine is significant for its role in muscle metabolism and protein synthesis. It is particularly noted for its presence in muscle tissues and its involvement in the regulation of protein turnover. Elevated levels of N-Methyl-L-histidine have been linked to muscle wasting conditions, making it a potential biomarker for muscle health . Additionally, it may influence various metabolic pathways by modulating enzyme activities.

The synthesis of N-Methyl-L-histidine can be achieved through several methods:

- Methylation of Histidine: This involves the direct methylation of L-histidine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Enzymatic Synthesis: Methyltransferases can catalyze the transfer of a methyl group to L-histidine, leading to the formation of N-Methyl-L-histidine as part of post-translational modifications in proteins .

- Chemical Synthesis: Various synthetic routes have been developed that involve protecting groups and subsequent deprotection steps to yield the desired compound in high purity .

N-Methyl-L-histidine has several applications:

- Biomarker: It serves as a biomarker for muscle health and protein metabolism.

- Research: Used in studies concerning protein structure and function due to its role in post-translational modifications.

- Pharmaceuticals: Potential applications in developing therapies for muscle-wasting diseases and metabolic disorders .

Studies have shown that N-Methyl-L-histidine interacts with various biological systems, particularly in muscle tissue. Its levels can indicate muscle degradation rates, making it useful in clinical assessments for conditions like cachexia or sarcopenia. Additionally, its interaction with specific enzymes has implications for understanding metabolic pathways involving amino acids .

N-Methyl-L-histidine is often compared with other methylated derivatives of histidine:

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Methylhistidine | Methyl group at N1 position | Involved primarily in protein synthesis |

| 3-Methylhistidine | Methyl group at N3 position | Plays a role in muscle metabolism |

| Anserine | Beta-alanyl-3-methyl-L-histidine | Found in skeletal muscles; unique dipeptide |

| Carnosine | Beta-alanyl-L-histidine | Known for antioxidant properties |

N-Methyl-L-histidine is unique due to its specific positioning of the methyl group and its direct implications in metabolic processes related to muscle health, distinguishing it from other similar compounds that may have different biological roles or mechanisms .

Endogenous Production in Eukaryotic Organisms

The endogenous production of N-Methyl-L-histidine in eukaryotic organisms is mediated by specialized protein histidine methyltransferases that catalyze the addition of methyl groups to histidine residues within target proteins [1]. These methyltransferases represent a distinct class of post-translational modification enzymes that have evolved to regulate protein function through selective histidine methylation [2].

Methyltransferase Enzymatic Systems

The primary enzymatic systems responsible for N-Methyl-L-histidine production in eukaryotes include several well-characterized methyltransferases. SETD3 (SET Domain Containing 3) serves as the principal actin-specific histidine methyltransferase in mammals, catalyzing the N3-methylation of histidine-73 in β-actin [3]. This enzyme demonstrates remarkable substrate specificity, with quantitative proteomics analysis revealing that actin histidine-73 represents the predominant physiological target of SETD3 activity [3].

METTL9 (Methyltransferase Like 9) functions as a broad-specificity methyltransferase that mediates pervasive N1-methylhistidine formation in mammalian proteomes [4]. This enzyme recognizes histidine-x-histidine motifs where x preferably represents a small amino acid residue, enabling METTL9 to methylate numerous proteins including the immunomodulatory protein S100A9 and the NDUFB3 subunit of mitochondrial respiratory Complex I [4]. The enzyme's activity requires the presence of S-adenosyl-L-methionine as the methyl donor and demonstrates temperature-dependent kinetics [4].

METTL18 represents another important eukaryotic histidine methyltransferase that specifically targets ribosomal protein RPL3, catalyzing N3-methylhistidine formation at specific histidine residues within the ribosomal context [5]. This modification appears to be evolutionarily conserved across eukaryotic species, suggesting fundamental importance in ribosomal function [5].

Evolutionary Conservation and Distribution

The presence of histidine methyltransferases exhibits significant evolutionary conservation across eukaryotic lineages [6]. SETD3-mediated histidine methylation occurs in all higher eukaryotes with actin, extending from plants to insects to vertebrates [6]. This widespread distribution indicates that histidine methylation represents an ancient regulatory mechanism that has been maintained throughout eukaryotic evolution [6].

The conservation of histidine methylation systems is particularly evident in the structural organization of target proteins. Actin histidine-73 methylation demonstrates remarkable conservation across species, with the modification being present in vertebrates, invertebrates, and plants [3]. However, notable exceptions exist, including certain protozoan species and some fungal lineages where this modification is absent [3].

Role in Actin and Myosin Post-Translational Modifications

N-Methyl-L-histidine plays a crucial role in the post-translational modification of cytoskeletal proteins, particularly actin and myosin, where it serves as a key regulatory mechanism for protein function and cellular dynamics [7].

Actin Histidine Methylation

The methylation of histidine-73 in β-actin represents one of the most extensively studied examples of protein histidine methylation [8]. This modification occurs at the N3 position of the histidine imidazole ring, producing 3-methylhistidine (also termed τ-methylhistidine) [8]. The methylation event is catalyzed by SETD3 and occurs post-translationally after actin synthesis is complete [3].

Molecular dynamics simulations have revealed that histidine-73 methylation significantly affects β-actin plasticity and protein dynamics [8]. The methylation enhances nucleotide binding cleft opening and alters allosteric pathways connecting subdomains 2 and 4 in globular actin [8]. These structural changes influence the transition from globular actin monomers to filamentous actin, with methylated actin showing modified polymerization kinetics [8].

The functional significance of actin histidine methylation extends to its effects on filament stability and dynamics. Methylated actin demonstrates altered nucleotide exchange rates and modified interactions with actin-binding proteins [3]. These changes ultimately influence cellular processes including cell motility, shape maintenance, and cytoskeletal remodeling [3].

Myosin Heavy Chain Modifications

Myosin heavy chains contain N-Methyl-L-histidine residues at specific positions that vary among different muscle fiber types and species [9]. In rabbit skeletal muscle, myosin heavy chain Type I fibers contain 3-methylhistidine at position 756, while chicken skeletal muscle shows similar modifications at corresponding positions [9]. The methylation occurs within conserved sequence motifs that are critical for myosin function [9].

The presence of N-Methyl-L-histidine in myosin contributes to the protein's structural stability and functional properties. Adult rabbit skeletal muscle myosin contains an average of 5.9 moles of methylated histidine per 500,000 grams of myosin, with the modifications localized primarily to the subfragment 1 portion of the myosin molecule [10]. These modifications appear to be essential for optimal myosin function in muscle contraction [10].

Tissue-Specific Modification Patterns

The distribution of N-Methyl-L-histidine in actin and myosin exhibits significant tissue-specific variation. Skeletal muscle demonstrates the highest concentrations of methylated histidine, with levels reaching 3.31 ± 0.05 μmol/g fat-free dry weight [11]. Cardiac muscle shows intermediate levels (2.0-3.0 μmol/g), while smooth muscle tissues contain comparable concentrations [11].

The tissue-specific distribution reflects the varying demands for cytoskeletal protein function across different cell types. Muscle tissues, which rely heavily on actin-myosin interactions for contractile function, show correspondingly high levels of histidine methylation [11]. This pattern suggests that the modification is particularly important for tissues with high mechanical demands [11].

Occurrence in Schizosaccharomyces pombe Cellular Systems

While N-Methyl-L-histidine has been reported in Schizosaccharomyces pombe according to natural products databases [12], the specific details of its occurrence and functional significance in this fission yeast remain limited compared to its well-documented presence in Saccharomyces cerevisiae.

Comparative Analysis with Saccharomyces cerevisiae

The more extensively studied baker's yeast Saccharomyces cerevisiae provides important insights into yeast histidine methylation systems that may be relevant to Schizosaccharomyces pombe. In Saccharomyces cerevisiae, the histidine protein methyltransferase Hpm1 (formerly YIL110W) catalyzes the N3-methylation of histidine-243 in ribosomal protein Rpl3 [13]. This modification represents the first identified example of protein histidine methylation in yeast systems [13].

The methylation of ribosomal protein Rpl3 in Saccharomyces cerevisiae occurs stoichiometrically, with the modification being essential for optimal ribosomal function [13]. The modified histidine residue is located within a critical domain that contacts the 25S ribosomal RNA near the peptidyl transferase center [13]. This positioning suggests that the methylation may influence ribosomal assembly and translational fidelity [13].

Phylogenetic Conservation

BLAST searches against the Saccharomyces cerevisiae Hpm1 amino acid sequence have identified homologs in multiple eukaryotic species, including other fungal lineages [13]. The presence of these homologs suggests that histidine methylation systems may be conserved across fungal species, potentially including Schizosaccharomyces pombe [13].

The conservation of histidine methyltransferase systems across eukaryotic lineages indicates that Schizosaccharomyces pombe likely possesses analogous enzymatic machinery for histidine methylation. However, the specific targets and functional significance of these modifications in fission yeast require further investigation [13].

Cellular Context and Function

The cellular context of N-Methyl-L-histidine in Schizosaccharomyces pombe likely involves similar regulatory mechanisms to those observed in other eukaryotic systems. Given the conservation of basic cellular processes across yeast species, histidine methylation in fission yeast may serve comparable roles in protein function regulation and cellular homeostasis [13].

The presence of N-Methyl-L-histidine in Schizosaccharomyces pombe cellular systems suggests involvement in fundamental cellular processes such as protein synthesis, ribosomal function, and potentially cytoskeletal organization. However, the specific molecular mechanisms and target proteins in this organism remain to be fully characterized [13].

Tissue-Specific Distribution Patterns in Mammals

The tissue-specific distribution of N-Methyl-L-histidine in mammals exhibits distinct patterns that reflect the functional demands and protein composition of different organs and tissues [11].

Skeletal Muscle Predominance

Skeletal muscle demonstrates the highest concentration of N-Methyl-L-histidine among all mammalian tissues, with levels reaching 3.31 ± 0.05 μmol/g fat-free dry weight [11]. This concentration represents more than 90% of the total body content of N-Methyl-L-histidine in mammals [14]. The predominance in skeletal muscle reflects the high abundance of actin and myosin, the primary proteins containing methylated histidine residues [14].

The distribution within skeletal muscle shows remarkable consistency across different muscle groups and individuals. Analysis of striated muscles from six different anatomical sites revealed no significant differences in N-Methyl-L-histidine concentrations [11]. This uniformity suggests that the methylation process is tightly regulated and maintained at consistent levels across muscle tissues [11].

Cardiac and Smooth Muscle Content

Cardiac muscle contains intermediate levels of N-Methyl-L-histidine, with concentrations ranging from 2.0-3.0 μmol/g fat-free dry weight [11]. This level, while lower than skeletal muscle, still represents a significant reservoir of methylated histidine that contributes to cardiac muscle protein turnover [11].

Smooth muscle tissues, including those found in blood vessels, gastrointestinal tract, and other organs, demonstrate comparable levels to cardiac muscle [11]. The presence of N-Methyl-L-histidine in smooth muscle reflects the universal importance of actin-myosin interactions in cellular contractility and maintains the structural integrity of these tissues [11].

Parenchymal Organ Distribution

Parenchymal organs such as liver and kidney show markedly lower concentrations of N-Methyl-L-histidine, with levels typically below 1.0 μmol/g fat-free dry weight [11]. This reduced concentration reflects the lower abundance of myofibrillar proteins in these tissues compared to muscle [11].

Despite the lower concentrations, parenchymal organs contribute to the overall body turnover of N-Methyl-L-histidine through their metabolic activities. The liver, in particular, plays a role in processing and metabolizing methylated amino acids released from muscle protein breakdown [11].

Intestinal Tissue Significance

The intestinal tract represents a unique tissue compartment with significant levels of N-Methyl-L-histidine, particularly in the smooth muscle components [15]. Studies have shown that the intestine accounts for a substantial portion of N-Methyl-L-histidine turnover, with the synthesis rate of protein-bound 3-methylhistidine in intestinal smooth muscle reaching 29.1% per day [15].

The intestinal contribution to N-Methyl-L-histidine metabolism is particularly important because of the rapid turnover of intestinal proteins. While skeletal muscle contains the majority of the body's N-Methyl-L-histidine pool, its slow turnover rate means that tissues with faster protein turnover, such as the intestine, contribute disproportionately to the daily excretion of methylated histidine [15].

Age and Gender Variations

The tissue distribution of N-Methyl-L-histidine shows variations related to age and gender. Female mammals generally excrete less N-Methyl-L-histidine daily than males of the same body weight, suggesting differences in muscle mass or protein turnover rates [16]. For example, in cattle, females at 620 kg body weight excrete 88.6% of the amount calculated for males [16].

Age-related changes in N-Methyl-L-histidine distribution reflect alterations in muscle mass and protein turnover. Elderly individuals show reduced muscle mass compared to younger adults, resulting in a smaller contribution of muscle tissue to whole-body protein breakdown [17]. However, the fractional rate of muscle protein breakdown remains relatively constant across age groups [17].

Species Variations

The tissue distribution patterns of N-Methyl-L-histidine show remarkable consistency across mammalian species, with skeletal muscle consistently representing the predominant tissue reservoir [14]. In cattle, more than 93.4% of total N-Methyl-L-histidine occurs in skeletal muscle protein, with tissues other than skeletal muscle containing relatively small amounts [14].

Similar patterns are observed in other mammals, including rats, where skeletal muscle accounts for 86% of the whole-body N-Methyl-L-histidine pool [15]. This conservation across species suggests that the fundamental role of histidine methylation in muscle protein function is evolutionarily maintained [15].

Functional Implications

The tissue-specific distribution of N-Methyl-L-histidine has important functional implications for understanding protein turnover and muscle metabolism. The predominance of N-Methyl-L-histidine in muscle tissues makes it an excellent biomarker for muscle protein breakdown, as the amino acid is released during protein catabolism and quantitatively excreted in urine [17].

The consistent distribution patterns across individuals and species provide a foundation for using urinary N-Methyl-L-histidine excretion as a reliable index of muscle protein turnover in both research and clinical settings [17]. This application has proven valuable for studying muscle protein metabolism in health and disease states [17].

XLogP3

Sequence

Other CAS

Wikipedia

N-methylhistidine

Explore Compound Types